molecular formula C27H44O B1231681 22-Dehydrocholesterol CAS No. 34347-28-9

22-Dehydrocholesterol

Cat. No. B1231681
CAS RN: 34347-28-9
M. Wt: 384.6 g/mol
InChI Key: UPGTYLFCVNHBTN-OFAYOZIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesta-5,22E-dien-3-ol is a cholestanoid.
22-Dehydrocholesterol is a natural product found in Phallusia nigra, Haliclona oculata, and other organisms with data available.

Scientific Research Applications

Role in Sterol Metabolism and Vitamin D Synthesis

Cytochrome P450scc, a crucial enzyme in steroidogenesis, metabolizes 7-dehydrocholesterol (a close relative of 22-dehydrocholesterol) to produce biologically active steroids such as 7-dehydropregnenolone. This process occurs in tissues with high P450scc activity like the placenta and keratinocytes, indicating the importance of 7-dehydrocholesterol in vitamin D synthesis and potential implications for 22-dehydrocholesterol in similar pathways (Slominski et al., 2012). Additionally, the metabolism of ergosterol by human cytochrome P450scc to produce novel epoxy, hydroxy, and keto derivatives without cleaving the side chain suggests a mechanism that could be relevant to 22-dehydrocholesterol research (Tuckey et al., 2012).

Marine Sterols and Cholesterol Biosynthesis

The C-24 configuration of marine sterols, including 22-dehydrocholesterol derivatives from marine sources, has been elucidated, providing insights into the diversity and biological significance of these compounds in marine organisms and their potential applications in medical and biochemical research (Echigo et al., 2006).

Impact on Lipid and Glucose Metabolism

Liver X receptor modulators like 22(S)-hydroxycholesterol have been shown to exert cell-type-specific effects on lipid and glucose metabolism, demonstrating the potential therapeutic applications of sterols in treating metabolic disorders. The differential effects of 22(S)-hydroxycholesterol on lipogenesis and de novo lipogenesis in various cell types suggest a nuanced role in metabolic regulation, with implications for understanding and treating conditions like type 2 diabetes (Hessvik et al., 2012).

properties

CAS RN

34347-28-9

Product Name

22-Dehydrocholesterol

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8-9,18-19,21-25,28H,7,10-17H2,1-5H3/b8-6+/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

UPGTYLFCVNHBTN-OFAYOZIESA-N

Isomeric SMILES

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Other CAS RN

34347-28-9

synonyms

22-dehydrocholesterol
5,22-cholestadien-3beta-ol
5,22-cholestadien-3beta-ol, (3beta)-(22Z)-isomer
delta 5,22-cholestadien-3beta-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
22-Dehydrocholesterol
Reactant of Route 2
22-Dehydrocholesterol
Reactant of Route 3
22-Dehydrocholesterol
Reactant of Route 4
22-Dehydrocholesterol
Reactant of Route 5
22-Dehydrocholesterol
Reactant of Route 6
22-Dehydrocholesterol

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